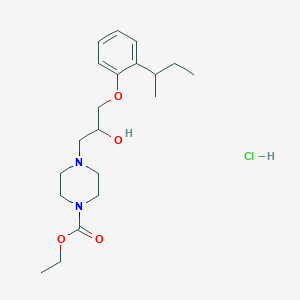

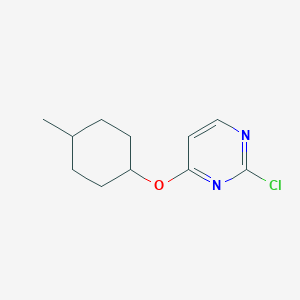

![molecular formula C16H16N4O4S B2452641 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzenesulfonamide CAS No. 868979-00-4](/img/structure/B2452641.png)

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest due to their promising and diverse bioactivity . They have been found to exhibit antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .

Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of an imidazole ring fused to a pyridine ring .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, they can be synthesized from different 2-aminopyridines with various α-bromoketones .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on their specific structure. For example, 2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetonitrile has a molecular weight of 171.2 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques and Chemical Reactions : A variety of synthesis techniques for related compounds have been developed. For instance, the Rhodium-catalyzed direct bis-cyanation of arylimidazo[1,2-α]pyridines via double C-H activation offers a method for the functional group tolerance and high-yield production of cyanated imidazopyridines (Zhu et al., 2017). Another study discusses the convenient synthesis of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives, highlighting the cytotoxic activity and CDK inhibitor activity of these compounds (Vilchis-Reyes et al., 2010).

Biological Applications

- Cytotoxic Activity and Potential Therapeutic Uses : Some derivatives of 2-methylimidazo[1,2-a]pyridine have shown cytotoxic activity, indicating potential for therapeutic applications. For example, quinolin-4-yl-substituted compounds have shown effectiveness and selectivity against certain cell cycle proteins, suggesting their use as cytotoxic and CDK inhibitor compounds (Vilchis-Reyes et al., 2010).

- Anti-inflammatory and Antiulcer Properties : Research on related heterocyclic compounds has shown anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, which might indicate potential medical applications for derivatives of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzenesulfonamide. These activities were observed in 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and related compounds (Abignente et al., 1982; Abignente et al., 1984).

Advanced Chemical Applications

- Catalytic and Synthesis Applications : Novel methods have been developed using related compounds as catalysts and intermediates in complex chemical reactions. For instance, benzimidazole-functionalized Ni(II) and Hg(II) N-heterocyclic carbene complexes were synthesized, showing efficacy as catalysts for Friedel–Crafts alkylations (Huang et al., 2011). This indicates the potential use of related compounds in catalytic processes.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions of research on imidazo[1,2-a]pyridines could involve developing more efficient methods for their synthesis, particularly considering today’s environmental concerns and economic aspects . Additionally, further exploration of their bioactivity could lead to the development of new drugs .

Propiedades

IUPAC Name |

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-12-4-3-9-19-11-13(18-16(12)19)7-8-17-25(23,24)15-6-2-5-14(10-15)20(21)22/h2-6,9-11,17H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTZALVQOHLTSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone](/img/structure/B2452560.png)

![Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2452563.png)

![(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2452564.png)

![[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B2452566.png)

![Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2452568.png)

![N-(2,5-dimethylphenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2452570.png)

![Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro-](/img/structure/B2452571.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2452579.png)

![3-[(Oxan-4-yl)methyl]morpholine](/img/structure/B2452581.png)